

Application Note: Structural Elucidation of N-Benzyl Albuterol using $^1\text{H-NMR}$ Spectroscopy

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Compound of Interest

Compound Name: *N-Benzyl albuterol*

Cat. No.: B138282

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Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. Among the various NMR techniques, proton ($^1\text{H-NMR}$) spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. This application note provides a detailed protocol and data interpretation guide for the structural characterization of **N-Benzyl albuterol**, a derivative of the well-known bronchodilator albuterol (salbutamol). The N-benzyl group introduces new signals and complexities in the $^1\text{H-NMR}$ spectrum compared to the parent drug, making a thorough understanding of the spectrum crucial for its unambiguous identification and characterization.

Experimental Protocol

This section details the methodology for acquiring a high-quality $^1\text{H-NMR}$ spectrum of **N-Benzyl albuterol**.

1. Sample Preparation

- Sample Purity: Ensure the **N-Benzyl albuterol** sample is of high purity (>95%) to avoid interference from impurities in the $^1\text{H-NMR}$ spectrum.

- Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6) are common choices for this type of molecule. The selection of the solvent can influence the chemical shifts of labile protons (e.g., -OH and -NH).
- Concentration: Prepare a solution with a concentration of 5-10 mg of **N-Benzyl albuterol** in 0.5-0.7 mL of the chosen deuterated solvent.
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent for referencing the chemical shift scale to 0 ppm.
- Sample Filtration: To ensure a homogeneous magnetic field, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. Instrumentation

- A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and resolution, which is particularly important for resolving the aromatic and other overlapping signals.

3. Data Acquisition

- Pulse Sequence: A standard single-pulse experiment is typically sufficient for a routine ^1H -NMR spectrum.
- Acquisition Parameters:
 - Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
 - Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans to allow for full relaxation of the protons.
 - Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.
- Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.
- Integration: Integrate all the signals to determine the relative number of protons corresponding to each resonance.

Data Presentation

The following table summarizes the predicted ^1H -NMR spectral data for **N-Benzyl albuterol**. These values are estimated based on the known spectrum of albuterol and the expected influence of the N-benzyl substituent. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

Table 1: Predicted ^1H -NMR Data for **N-Benzyl Albuterol**

Proton Label	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
Ha	1.10	s	-	9H	tert-Butyl group
Hb	2.65	dd	J = 12.5, 8.0	1H	CH2-N (diastereotopic)
Hc	2.80	dd	J = 12.5, 4.0	1H	CH2-N (diastereotopic)
Hd	3.65	s	-	2H	CH2-Ph (benzylic)
He	4.60	s	-	2H	Ar-CH2OH
Hf	4.75	dd	J = 8.0, 4.0	1H	CH-OH
Hg	6.80	d	J = 8.0	1H	Aromatic (Albuterol ring)
Hh	7.05	dd	J = 8.0, 2.0	1H	Aromatic (Albuterol ring)
Hi	7.20	d	J = 2.0	1H	Aromatic (Albuterol ring)
Hj	7.25-7.40	m	-	5H	Aromatic (Benzyl ring)
H-OH (Ar)	~5.0 (broad s)	s	-	1H	Phenolic OH
H-OH (CH)	~3.5 (broad s)	s	-	1H	Alcoholic OH

H-OH (CH ₂)	~4.8 (broad s)	s	-	1H	Benzylic OH
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Visualization of Workflow and Structure

The following diagrams illustrate the logical workflow for the structural elucidation and the chemical structure of **N-Benzyl albuterol** with proton assignments.

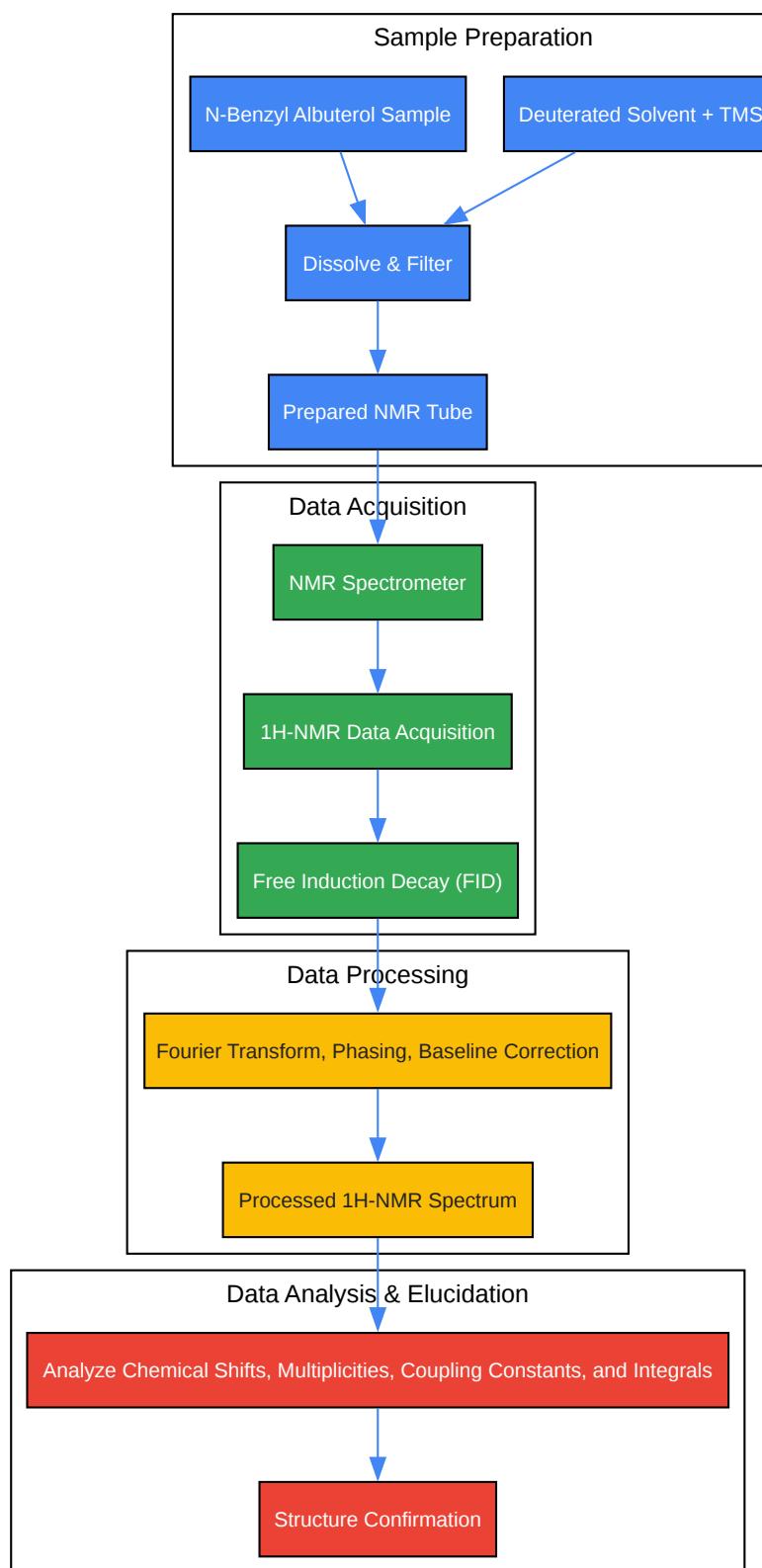
[Click to download full resolution via product page](#)**Figure 1:** Workflow for 1H-NMR Structural Elucidation.

Figure 2: Structure of N-Benzyl Albuterol with Proton Labeling.

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